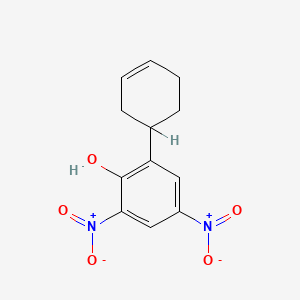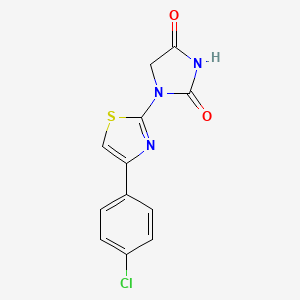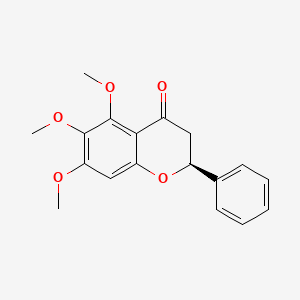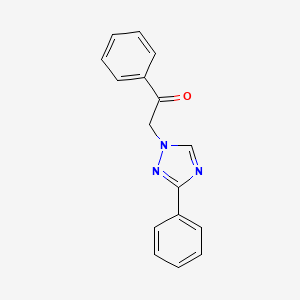
Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- is a compound that features a triazole ring and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- typically involves the reaction of acetophenone derivatives with triazole compounds. One common method involves the bromination of acetophenone followed by N-alkylation with 1,2,4-triazole . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with unique properties such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and specificity . This interaction can inhibit the activity of certain enzymes, leading to therapeutic effects such as anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
4’-Phenylacetophenone: Contains a phenyl group but lacks the triazole ring.
2-Bromo-1-phenylethanone: Similar structure but with a bromine atom instead of the triazole ring.
Uniqueness
Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- is unique due to the presence of both a triazole ring and two phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
79746-01-3 |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
1-phenyl-2-(3-phenyl-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C16H13N3O/c20-15(13-7-3-1-4-8-13)11-19-12-17-16(18-19)14-9-5-2-6-10-14/h1-10,12H,11H2 |
Clave InChI |
GBROBTSBXNXOEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C=N2)CC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)

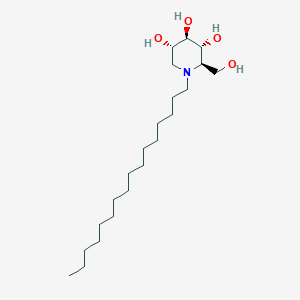
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
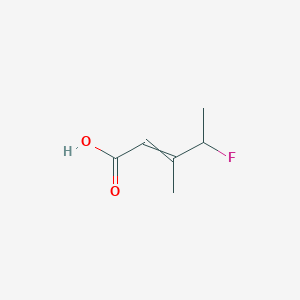
![2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440154.png)
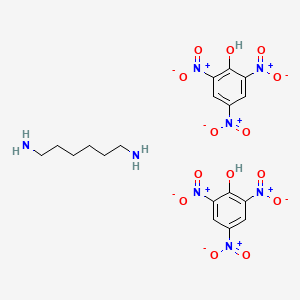
![2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14440158.png)
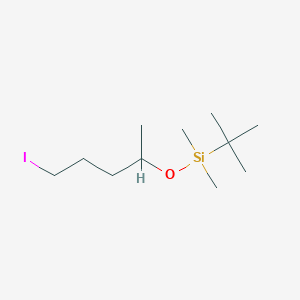
![N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide](/img/structure/B14440184.png)
